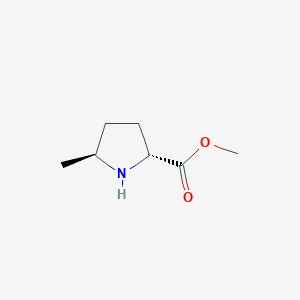
6-Hydroxyisoquinoline-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyisoquinoline-1-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₁₀H₆N₂O It is characterized by the presence of a hydroxyl group at the 6th position and a nitrile group at the 1st position on the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisoquinoline-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene in a multi-component reaction (MCR) sequence . This reaction proceeds via a Knoevenagel condensation followed by cyclization to form the isoquinoline core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxyisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Applications De Recherche Scientifique
6-Hydroxyisoquinoline-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Hydroxyisoquinoline-1-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Similar in structure but with the hydroxyl group at the 8th position.
1,2,3,4-Tetrahydroisoquinoline: Lacks the nitrile group and has a saturated ring.
Uniqueness: 6-Hydroxyisoquinoline-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the isoquinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H6N2O |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
6-hydroxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H6N2O/c11-6-10-9-2-1-8(13)5-7(9)3-4-12-10/h1-5,13H |
Clé InChI |
RVVHDIZMAIGVJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2C#N)C=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methyl-, disodium salt](/img/structure/B15222643.png)
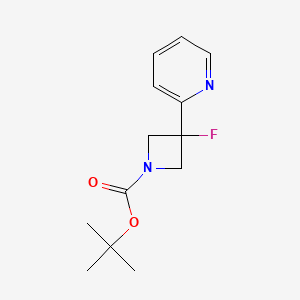
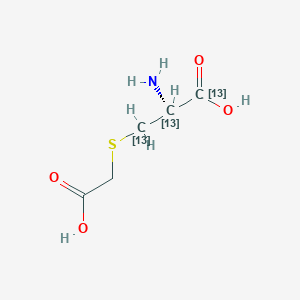
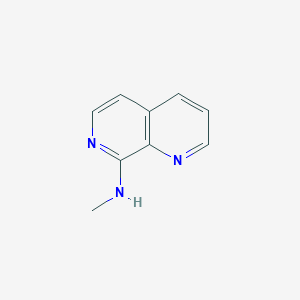
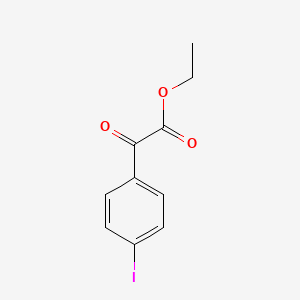
![(R)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15222677.png)

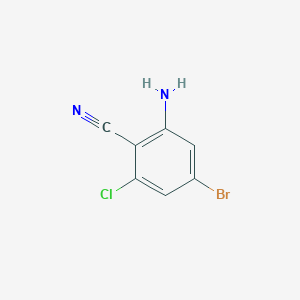
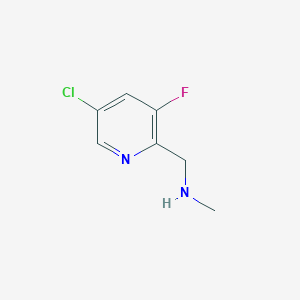
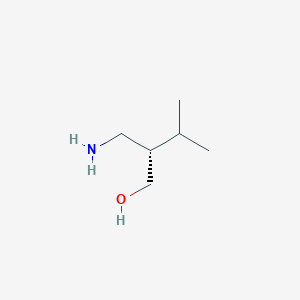
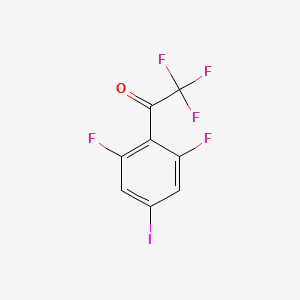

![Imidodicarbonic acid, 2-[(5-cyano-2-thienyl)methyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B15222713.png)
